molecular formula C12H14N2O2 B2685749 N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 1311572-17-4

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B2685749
CAS No.: 1311572-17-4
M. Wt: 218.256
InChI Key: VQZDKSQDGVVJRJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group attached to an acetamide moiety, which is further connected to a 2,6-dimethylphenoxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the reaction of 2,6-dimethylphenol with chloroacetonitrile to form 2-(2,6-dimethylphenoxy)acetonitrile. This intermediate is then subjected to a reaction with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of azides or thioethers.

Scientific Research Applications

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, leading to modulation of biological processes. The phenoxy group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other compounds that have similar structural features, such as:

    N-(cyanomethyl)-2-(2,4-dimethylphenoxy)acetamide: This compound has a similar structure but with different methyl group positions on the phenoxy ring.

    N-(cyanomethyl)-2-(2,6-dichlorophenoxy)acetamide: This compound has chlorine atoms instead of methyl groups, which can significantly alter its chemical properties and reactivity.

    N-(cyanomethyl)-2-(2,6-dimethylphenoxy)propionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-4-3-5-10(2)12(9)16-8-11(15)14-7-6-13/h3-5H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDKSQDGVVJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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